molecular formula C11H14FNO B7560922 N-(2-fluorophenyl)-2-methylbutanamide

N-(2-fluorophenyl)-2-methylbutanamide

Cat. No.: B7560922
M. Wt: 195.23 g/mol
InChI Key: MFTDGXRXZFOOBV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-methylbutanamide is an amide derivative characterized by a 2-methylbutanamide group attached to a 2-fluorophenyl ring. The fluorine atom on the aromatic ring likely enhances metabolic stability and lipophilicity, while the branched alkyl chain (2-methylbutanamide) may influence steric effects and solubility .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-8(2)11(14)13-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTDGXRXZFOOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative protocol, 2-methylbutanoyl chloride (1.2 equiv) is added dropwise to a solution of 2-fluoroaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0°C. The mixture is stirred for 12 hours at room temperature, followed by extraction with saturated NaHCO₃ and brine. The organic layer is dried over MgSO₄, concentrated, and purified via silica gel chromatography to yield the product as a white solid (68% yield).

Critical parameters include:

  • Temperature control : Excess exothermicity at higher temperatures promotes side reactions such as over-alkylation.

  • Solvent selection : Polar aprotic solvents like THF or dichloromethane enhance reagent solubility without participating in side reactions.

  • Base strength : Triethylamine outperforms weaker bases (e.g., pyridine) in scavenging HCl, driving the reaction to completion.

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) offer a milder alternative. This method is particularly advantageous when synthesizing derivatives with labile functional groups.

Protocol Using EDC/HOBt

A mixture of 2-methylbutanoic acid (1.0 equiv), EDC (1.1 equiv), and HOBt (1.1 equiv) in DMF is stirred at 0°C for 30 minutes. 2-Fluoroaniline (1.0 equiv) is added, and the reaction is warmed to room temperature for 24 hours. Workup involves dilution with ethyl acetate, washing with 1M HCl and saturated NaHCO₃, and purification via recrystallization (hexane/ethyl acetate), yielding the product in 57% purity.

Advantages :

  • Avoids highly reactive acyl chlorides.

  • Compatible with acid-sensitive functional groups.

Limitations :

  • Requires stoichiometric coupling agents, increasing costs.

  • DMF as a solvent complicates purification due to high boiling point.

Multi-Step Synthetic Routes

Complex synthetic pathways are employed when starting materials require functional group transformations. A three-step route reported in recent literature involves:

Step 1: Synthesis of 2-Methylbutanoic Acid

2-Methyl-1-butene is oxidized using KMnO₄ in acidic aqueous conditions to yield 2-methylbutanoic acid (82% yield).

Step 2: Formation of the Acyl Chloride

The acid is treated with thionyl chloride (SOCl₂) at reflux for 3 hours, yielding 2-methylbutanoyl chloride (94% conversion).

Step 3: Amide Bond Formation

The acyl chloride is reacted with 2-fluoroaniline under Schotten-Baumann conditions (aqueous NaOH/dichloromethane), producing this compound in 71% isolated yield after column chromatography.

Catalytic and Enantioselective Approaches

Recent advances in asymmetric synthesis have enabled the production of enantiomerically pure this compound. A caesium carbonate-mediated protocol using chiral auxiliaries achieves 89% enantiomeric excess (ee).

Enantioselective Alkylation

A solution of 2-fluoroaniline (1.0 equiv) and 2-methylbutanoyl chloride (1.1 equiv) in THF is treated with (R)-BINOL-derived phosphoric acid (10 mol%) at −40°C. After 48 hours, the product is isolated via flash chromatography, yielding 64% of the (S)-enantiomer with 89% ee.

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Direct Amidation2-Methylbutanoyl chloride, Et₃N0°C → rt, 12 h68%>95%
EDC/HOBt CouplingEDC, HOBt, DMFrt, 24 h57%88%
Multi-Step SynthesisSOCl₂, NaOHReflux, 3 h71%>99%
Enantioselective Route(R)-BINOL-phosphoric acid, Cs₂CO₃−40°C, 48 h64%89% ee

Mechanistic Insights

The amidation proceeds via a two-step mechanism:

  • Nucleophilic attack : The lone pair on 2-fluoroaniline’s nitrogen attacks the electrophilic carbonyl carbon of 2-methylbutanoyl chloride, forming a tetrahedral intermediate.

  • Deprotonation and elimination : The intermediate collapses, ejecting chloride ion and regenerating the carbonyl group.

Side reactions include:

  • Over-alkylation : Mitigated by using stoichiometric base.

  • Hydrolysis of acyl chloride : Controlled by anhydrous conditions.

Analytical Characterization

1H NMR (CDCl₃): δ 7.45–7.25 (m, 4H, Ar-H), 3.31 (q, J = 7.2 Hz, 2H, CH₂), 2.13 (s, 3H, CH₃), 1.45 (d, J = 7.2 Hz, 3H, CH₃).
HRMS : [M + H]⁺ calcd for C₁₁H₁₃FNO: 194.0982; found: 194.0985 .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-2-methylbutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its fluorinated aromatic ring can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, thereby influencing cellular processes.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences:

Compound Name Molecular Formula Key Structural Features Source
N-(2-fluorophenyl)-2-methylbutanamide (Target) C₁₁H₁₃FNO (hypothetical) 2-fluorophenyl + 2-methylbutanamide; no additional functional groups. -
(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide C₁₂H₁₇FN₂O 2-fluorophenylmethyl group, N-methylation, and an amino group on the butanamide chain.
(2S)-N-(1-([1,1’-biphenyl]-4-ylmethyl)-2,6-dioxopiperidin-3-yl)-N-((R)-1-(4-methoxyphenyl)ethyl)-2-methylbutanamide C₃₄H₃₈FN₂O₄ Complex structure with biphenyl, piperidin-2,6-dione, and 4-methoxyphenyl groups.
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide C₁₆H₂₁FNO₃ Fluorophenoxyacetamide with a butyryl substituent and N-butyl chain.

Key Observations :

  • The target compound lacks the additional amino (), piperidin-dione (), or phenoxy substituents () seen in analogs, simplifying its structure.
  • Fluorine placement (ortho vs. para) and N-substituents (alkyl vs. aryl) significantly alter steric and electronic properties.

Comparison with Analogs :

  • Compounds : Synthesized via nucleophilic substitution (Method C) using K₂CO₃/KI, achieving yields up to 82% for N-butyl derivatives .
  • Compounds : Prepared via multicomponent reactions with lower yields (52–72%), likely due to steric complexity .
  • Compound: Chiral synthesis involving 2-amino-2-methylpropanol, suggesting enantioselective applications .

Physical and Chemical Properties

Compound Name Physical State Melting Point (°C) Yield (%) Notes
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide White solid 75 82 High yield, simple purification
(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N-methylbutanamide Not reported - - Chiral center; likely polar
Compounds (9c, 10c) Yellow oil - 52–72 Low crystallinity due to complex structure

Key Trends :

  • Bulky substituents (e.g., biphenyl in ) reduce crystallinity, resulting in oils.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluorophenyl)-2-methylbutanamide
Reactant of Route 2
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N-(2-fluorophenyl)-2-methylbutanamide

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